![molecular formula C11H8ClN3O2 B1394308 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid CAS No. 1208083-39-9](/img/structure/B1394308.png)
4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
Overview
Description
“4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” is a synthesized compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.656 . It is also known as 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid .
Synthesis Analysis
The synthesis of compounds similar to “4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” has been reported in the literature. For instance, the synthesis of rilpivirine, a related compound, involves three main steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .
Molecular Structure Analysis
The molecular structure of “4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” consists of a benzoic acid moiety linked to a 2-chloropyrimidin-4-yl group via an amino bridge . The InChI code for this compound is 1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16) .
Physical And Chemical Properties Analysis
The compound “4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” has a density of 1.5±0.1 g/cm³, a boiling point of 493.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 63.6±0.3 cm³, a polar surface area of 75 Ų, and a molar volume of 166.4
Scientific Research Applications
Chemical Building Blocks
“4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” is used as a chemical building block in various scientific research . It’s a fundamental component in the synthesis of more complex chemical compounds .
Life Science Research
This compound is used in life science research . It’s provided by specialist distributors like Amerigo Scientific, who serve the life science community with high-quality compounds .
Synthesis of Rilpivirine
One significant application of “4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” is in the synthesis of Rilpivirine . Rilpivirine is an antiretroviral medication used to treat and prevent HIV/AIDS . The compound plays a crucial role in the development of an effective synthetic route of Rilpivirine .
Pharmaceutical Industry
Given its role in the synthesis of Rilpivirine, this compound has significant applications in the pharmaceutical industry . It’s used in the production of medications for the treatment of individuals infected with HIV-1 .
Research and Development
“4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” is used in research and development processes. It’s a synthesized compound with significant applications in various fields of research and industry.
Commercial Availability
This compound is commercially available and can be purchased for research purposes. It’s provided by companies like Smolecule, indicating its importance in scientific research.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it belongs to the class of benzanilides, which are aromatic compounds containing an anilide group with a substituted benzene ring .
- Researchers have synthesized various purine and pyrimidine derivatives, including this compound, to explore their anticancer potential .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
properties
IUPAC Name |
4-[(2-chloropyrimidin-4-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-11-13-6-5-9(15-11)14-8-3-1-7(2-4-8)10(16)17/h1-6H,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTZEQHGXWHKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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